molecular formula C11H18N4 B1644841 2-(4-Ethylpiperazin-1-yl)pyridin-3-amine

2-(4-Ethylpiperazin-1-yl)pyridin-3-amine

Cat. No.: B1644841
M. Wt: 206.29 g/mol
InChI Key: QARWJYSMYHGOJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethylpiperazin-1-yl)pyridin-3-amine (CAS: 937603-15-1) is a heterocyclic compound featuring a pyridine core substituted with an amine group at the 3-position and a 4-ethylpiperazinyl moiety at the 2-position. Its molecular formula is C₁₁H₁₈N₄, with a molecular weight of 206.293 g/mol . This compound is of interest in medicinal chemistry, particularly in the design of kinase inhibitors or neurotransmitter analogs due to the piperazine moiety’s role in modulating pharmacokinetics and target binding .

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

2-(4-ethylpiperazin-1-yl)pyridin-3-amine

InChI

InChI=1S/C11H18N4/c1-2-14-6-8-15(9-7-14)11-10(12)4-3-5-13-11/h3-5H,2,6-9,12H2,1H3

InChI Key

QARWJYSMYHGOJV-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=C(C=CC=N2)N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=CC=N2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Differences

Substituent Effects: The ethyl group in this compound increases steric bulk and lipophilicity compared to methyl or unsubstituted piperazine analogs. This may enhance membrane permeability but reduce aqueous solubility . The unsubstituted piperazine analog (CAS: 87394-62-5) lacks alkyl groups, maximizing polar surface area and hydrogen-bonding capacity, which could favor solubility but limit blood-brain barrier penetration.

Hydrogen-Bonding Capacity: All analogs share one H-bond donor (NH₂) and four H-bond acceptors (pyridine N, piperazine N).

Synthetic Accessibility :

  • These compounds are typically synthesized via Buchwald-Hartwig coupling or nucleophilic aromatic substitution. For example, 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine (CAS: 295349-69-8) is prepared using Pd-catalyzed coupling of bromopyrimidine with methylpiperazine . Similar methods apply to the target compound, though yields may vary with substituent steric demands.

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